(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetyl group, a naphthothiazole moiety, and a benzamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression inhibits the production of PGE2, a lipid compound produced by COX enzymes . The inhibition of PGE2 production is a key mechanism of action of this compound .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are all products of the arachidonic acid pathway .
Pharmacokinetics
Thiazoles, a class of compounds to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The suppression of COX enzymes and the subsequent decrease in PGE2 production can lead to anti-inflammatory effects . This is because PGE2 is involved in the inflammation process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability . Additionally, the presence of other compounds in the environment can potentially interact with this compound and affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, which can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. The acetylation of the resulting naphthothiazole intermediate is then carried out using acetic anhydride under acidic conditions. Finally, the benzamide group is introduced through a condensation reaction with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acetylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in drug development for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Naphthothiazole derivatives: Compounds with similar core structures but different substituents, which can influence their chemical and biological properties.
Benzamide derivatives: Compounds with the benzamide group but different core structures, offering a range of activities and applications.
Uniqueness
(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is unique due to its specific combination of functional groups and structural features. The (E)-configuration may confer distinct reactivity and interaction profiles compared to its isomers or analogs, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-acetyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13(24)14-7-9-16(10-8-14)20(25)22-21-23(2)19-17-6-4-3-5-15(17)11-12-18(19)26-21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOOPBLWRCOINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.